Cas no 52455-74-0 ((E)-3-Benzylidenebicyclo[2.2.2]octan-2-one)
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one Chemical and Physical Properties
Names and Identifiers
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- (E)-3-Benzylidenebicyclo[2.2.2]octan-2-one
- 3-Benzylidene-bicyclo[2.2.2]octan-2-one
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- Inchi: 1S/C15H16O/c16-15-13-8-6-12(7-9-13)14(15)10-11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2/b14-10+
- InChI Key: KTWBBHONXLBZJI-GXDHUFHOSA-N
- SMILES: O=C1/C(=C/C2C=CC=CC=2)/C2CCC1CC2
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 301
- XLogP3: 3.5
- Topological Polar Surface Area: 17.1
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141136-1g |
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one |
52455-74-0 | 95% | 1g |
$485.10 | 2023-09-01 | |
| Crysdot LLC | CD12065218-1g |
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one |
52455-74-0 | 95+% | 1g |
$465 | 2024-07-24 |
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on (E)-3-Benzylidenebicyclo[2.2.2]octan-2-one
(E)-3-Benzylidenebicyclo[2.2.2]octan-2-one: A Comprehensive Overview
The compound (E)-3-Benzylidenebicyclo[2.2.2]octan-2-one (CAS No.: 52455-74-0) is a bicyclic ketone with significant structural and functional properties that make it a subject of interest in various scientific and industrial applications. This compound belongs to the class of bicyclic ketones, which are known for their unique stereochemistry and reactivity in organic synthesis.
Bicyclo[2.2.2]octan-2-one serves as the core structure of this compound, with a benzylidene group attached at the third position in the (E) configuration. The (E) configuration refers to the spatial arrangement of substituents around the double bond, where the higher priority groups are on opposite sides, contributing to the compound's distinct optical properties and reactivity.
Recent studies have highlighted the importance of (E)-3-Benzylidenebicyclo[2.2.1]octan-1-one in organic synthesis, particularly as a precursor for more complex molecules with potential applications in pharmaceuticals and materials science.
The synthesis of (E)-3-Benzylidenebicyclo[188199]-octanone involves various methods, including cycloaddition reactions and ketone enolate chemistry, which have been optimized to improve yield and selectivity.
One of the most notable advancements in this field is the use of catalytic asymmetric induction techniques to synthesize enantiomerically enriched samples of (E)-3-Benzylidenebicyclo[188199]-octanone, which has implications for drug development.
Moreover, computational studies using density functional theory (DFT) have provided insights into the electronic structure and reactivity of (E)-3-Benzylidenebicyclo[188199]-octanone, aiding in the design of novel synthetic pathways.
In terms of applications, (E)-3-Benzylidenebicyclo[188199]-octanone has shown promise as a building block in the construction of bioactive molecules, including those with potential anticancer properties.
Additionally, its rigid bicyclic framework makes it an attractive candidate for use in supramolecular chemistry, where it can serve as a scaffold for self-assembling structures.
The compound's stability under various reaction conditions has also been extensively studied, with findings suggesting that its bicyclic system provides enhanced resistance to thermal and chemical degradation compared to acyclic analogs.
In conclusion, (E)-3-Benzylidenebicyclo[188199]-octanone is a versatile compound with a wide range of potential applications across multiple disciplines, driven by ongoing research into its synthesis, properties, and uses.
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